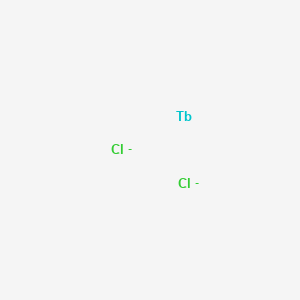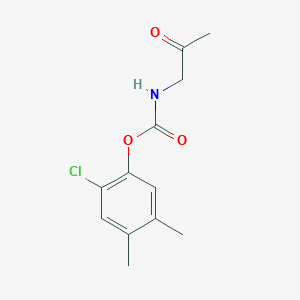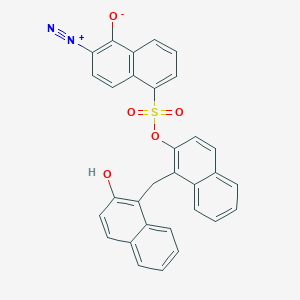
Thymidine,5'-(4-methylbenzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine,5’-(4-methylbenzenesulfonate) is a derivative of thymidine, a nucleoside that is a building block of deoxyribonucleic acid. This compound is characterized by the presence of a 4-methylbenzenesulfonate group attached to the 5’ position of the thymidine molecule. It is primarily used in biochemical research and has applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine,5’-(4-methylbenzenesulfonate) typically involves the reaction of thymidine with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Thymidine+4-methylbenzenesulfonyl chloride→Thymidine,5’-(4-methylbenzenesulfonate)+HCl
Industrial Production Methods
Industrial production of Thymidine,5’-(4-methylbenzenesulfonate) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Thymidine,5’-(4-methylbenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed to thymidine and 4-methylbenzenesulfonic acid under acidic or basic conditions.
Oxidation and Reduction: While the thymidine moiety can undergo oxidation and reduction reactions, the sulfonate group is generally stable under these conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted thymidine derivatives.
Hydrolysis: Thymidine and 4-methylbenzenesulfonic acid.
Oxidation and Reduction: Oxidized or reduced forms of thymidine.
科学研究应用
Thymidine,5’-(4-methylbenzenesulfonate) is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and nucleoside chemistry.
Biology: In studies involving deoxyribonucleic acid synthesis and repair.
Medicine: As a precursor in the synthesis of antiviral and anticancer drugs.
Industry: In the production of nucleoside analogs and other biochemical reagents.
作用机制
The mechanism of action of Thymidine,5’-(4-methylbenzenesulfonate) involves its incorporation into deoxyribonucleic acid during replication. The 4-methylbenzenesulfonate group can act as a protecting group, preventing unwanted reactions at the 5’ position of thymidine. This allows for selective modification of other positions on the nucleoside.
相似化合物的比较
Similar Compounds
Thymidine: The parent compound without the sulfonate group.
Thymidine,5’-(4-nitrobenzenesulfonate): A similar compound with a nitro group instead of a methyl group on the benzene ring.
Thymidine,5’-(4-chlorobenzenesulfonate): A similar compound with a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
Thymidine,5’-(4-methylbenzenesulfonate) is unique due to the presence of the 4-methylbenzenesulfonate group, which provides specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in certain biochemical applications where these properties are advantageous.
属性
分子式 |
C17H20N2O7S |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
[(2R,3S)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20N2O7S/c1-10-3-5-12(6-4-10)27(23,24)25-9-14-13(20)7-15(26-14)19-8-11(2)16(21)18-17(19)22/h3-6,8,13-15,20H,7,9H2,1-2H3,(H,18,21,22)/t13-,14+,15?/m0/s1 |
InChI 键 |
RSEWNGNFIIXLHN-SNTRVMSOSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H](CC(O2)N3C=C(C(=O)NC3=O)C)O |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


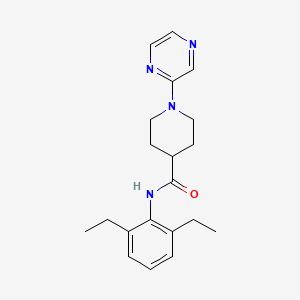
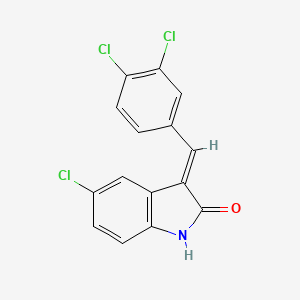
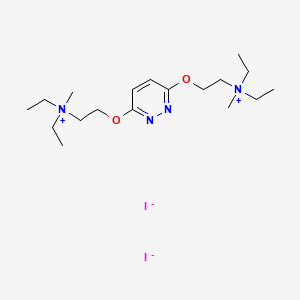
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] [(2R,3S,5R)-3-[(4-chlorophenoxy)-(2-cyanoethoxy)phosphoryl]oxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl (4-chlorophenyl) phosphate](/img/structure/B13758513.png)


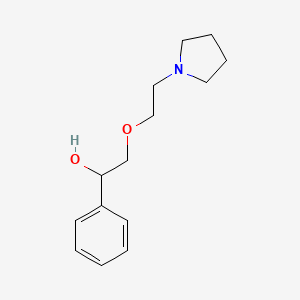
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
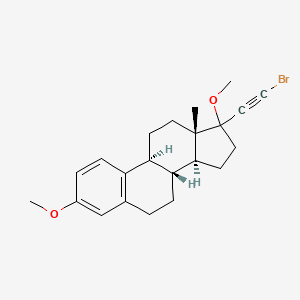
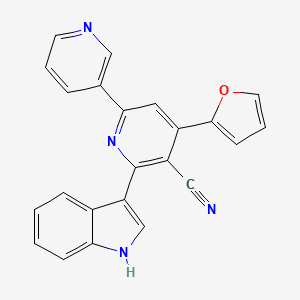
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
